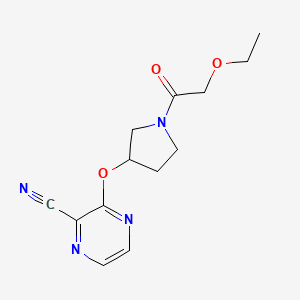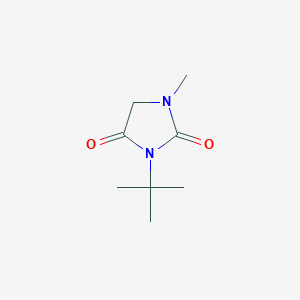
3-((1-(2-乙氧基乙酰基)吡咯烷-3-基)氧基)吡嗪-2-腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-((1-(2-Ethoxyacetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile” is a chemical compound with the molecular formula C13H16N4O3. It’s related to a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
科学研究应用
合成和表征
- 3-((1-(2-乙氧基乙酰基)吡咯烷-3-基)氧基)吡嗪-2-腈及其相关化合物已被合成并表征其结构和化学性质。这些研究通常涉及各种底物和试剂的复杂反应以生成新型化合物,突显了这类分子的化学多功能性 (Elewa 等,2021)。
生物活性
- 已经进行研究以评估这些化合物的生物活性,包括它们的抗菌和抗肿瘤潜力。这表明在开发新的治疗剂或生物探针方面具有潜在用途 (Abdallah,2007)。
杂环合成
- 这些化合物已用于合成各种杂环化合物,这些化合物由于存在于许多生物活性分子中而成为药物化学中极受关注的结构。这包括吡唑、嘧啶和其他相关化合物的合成 (Černuchová 等,2005)。
组合文库合成
- 该分子已用于组合文库的开发,有助于发现具有潜在药物应用的新化合物。这种方法对于快速筛选广泛的化学实体非常有价值 (Kumaravel & Vasuki,2009)。
抗菌活性
- 研究表明,该化合物的衍生物表现出抗菌特性,表明它在开发新抗生素或防腐剂方面很有用。这在抗生素耐药性日益严重的背景下尤为相关 (Bogdanowicz 等,2013)。
作用机制
Target of Action
Compounds with similar pyrrolopyrazine scaffold have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It’s known that pyrrolopyrazine derivatives interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Pyrrolopyrazine derivatives are known to interact with a variety of biochemical pathways, often leading to changes in cellular processes .
Pharmacokinetics
The optimization of similar compounds has resulted in low predicted doses and exposures in humans .
Result of Action
Similar compounds have been shown to have a variety of effects, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other compounds can influence the action of similar compounds .
属性
IUPAC Name |
3-[1-(2-ethoxyacetyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c1-2-19-9-12(18)17-6-3-10(8-17)20-13-11(7-14)15-4-5-16-13/h4-5,10H,2-3,6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPQVLUXNKXDFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCC(C1)OC2=NC=CN=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-chloroethan-1-one](/img/structure/B2429188.png)
![2-[[4-(1,3-Benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylmethyl]-7-chloropyrido[1,2-a]pyrimidin-4-one](/img/structure/B2429189.png)
![1-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2429190.png)




![1-[3-(2,3-Dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B2429199.png)




